Danegaptide
Description
Properties
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZKIHUJGMSVFD-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026039 | |
| Record name | Danegaptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943134-39-2 | |
| Record name | L-Proline, glycyl-4-(benzoylamino)-, (4R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=943134-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Danegaptide [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Danegaptide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Danegaptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DANEGAPTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chemical Naming in Synthesis Documentation
In synthetic documentation, the compound is specifically referenced as:
- (2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid (free acid form)
- ZP1609 ((2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid) (Zealand Pharma designation)
General Synthetic Approaches
Based on the dipeptide structure of this compound, potential synthetic routes likely involve:
Peptide Coupling Strategy
As a modified dipeptide, the synthesis likely involves peptide coupling reactions between:
- A suitably protected 4-benzamidopyrrolidine-2-carboxylic acid component
- An aminoacetic acid (glycine) derivative
Standard peptide coupling reagents such as carbodiimides (DCC, EDC), HOBt/HOAt activators, or alternative coupling methods may be employed to form the amide bonds.
Purification and Stereochemical Resolution
The production of pharmaceutical-grade this compound requires stringent purification processes to achieve high purity.
Chromatographic Techniques
Purification likely involves chromatographic methods including:
Crystallization and Resolution
For obtaining stereochemically pure this compound:
- Formation of diastereoisomeric salts using optically active acids (tartaric, diacetyltartaric, ditoluoyltartaric, or camphorsulfonic acid)
- Fractional crystallization to separate diastereomers
- Enzymatic resolution techniques
As described in related pharmaceutical synthetic approaches: "The optical isomers can be obtained by resolution of the racemic mixtures according to conventional processes, for example, by the formation of diastereoisomeric salts using an optically active acid or base or formation of covalent diastereomers."
Formulation Preparation Methods
Research Grade Solution Preparation
For laboratory research applications, this compound is typically prepared as stock solutions:
- Sample solution preparation: 25 μL at 10mM concentration
- DMSO solubility: 50 mg/mL (152.55 mM)
- Water solubility: 50 mg/mL (152.55 mM)
For both DMSO and water solutions, sonication is recommended for optimal dissolution.
In Vivo Formulation
For animal studies and clinical investigations, specific formulation methods have been documented:
Standard Formulation Protocol:
This formulation approach has been used in various experimental protocols, including stroke models and cardiac studies.
Parenteral Administration Preparation
For intravenous administration in experimental models:
- Initial injection dose (75 μg/kg body weight) is diluted to 10 mL and administered slowly over one minute
- Followed by continuous infusion (57 μg/kg/min intravenously)
In alternative dosing protocols for animal models, 300 μg/kg administered via intraperitoneal injection has been documented.
Analytical Methods for Characterization
Chromatographic Analysis
Plasma concentration of this compound is analyzed using:
Mass Spectrometry Analysis
Advanced analytical characterization employed matrix-assisted laser desorption ionization imaging mass spectrometry (MALDI IMS):
MALDI IMS Protocol:
- Preparation of 2,5-dihydroxybenzoic acid (DHB) matrix (20 mg/mL in 20% ethanol, 15% 100 mM ammonium citrate, and 1% phosphoric acid)
- Matrix application using automated TM sprayer (8 passes, velocity of 1200 mm/min, flow rate of 0.05 mL/min)
- Rehydration step using 5% acetic acid solution at 70°C for 3.5 min
This technique has been particularly valuable for detecting this compound within brain tissue sections, confirming successful transport across the blood-brain barrier.
Deuterated Analogue Preparation
A deuterium-labeled version of this compound (this compound-d5) has been synthesized for use in pharmacokinetic and metabolic studies. This analogue has the molecular formula C14H12D5N3O4 with a molecular weight of 296.33.
The incorporation of deuterium atoms provides a traceable version of the compound that maintains similar pharmacological properties while enabling precise quantitation during drug development processes.
Chemical Reactions Analysis
Danegaptide, being a dipeptide, can undergo various chemical reactions typical of peptides. These reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can occur at the peptide bonds or side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acids. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Diabetic Retinopathy
Danegaptide is currently being investigated for its efficacy in treating diabetic retinopathy (DR), specifically diabetic macular edema (DME). A multicenter, open-label, dose-escalating Phase 1b/2a clinical trial initiated by Breye Therapeutics aims to assess the safety, tolerability, pharmacokinetics, and early biological activity of this compound following oral administration in patients with DME. The trial targets core pathological events in DR such as cell-cell uncoupling and vascular leakage, which are critical for preventing vision loss .
Ischemic Stroke
Research has demonstrated that this compound significantly enhances astrocytic Cx43 coupling, which is vital for neuronal survival during ischemic conditions. In rodent models of ischemia/reperfusion injury, this compound administration resulted in a marked decrease in infarct volume, suggesting its potential as a neuroprotective agent . The ability of this compound to cross the blood-brain barrier further supports its therapeutic applicability in stroke management.
Renal Protection
This compound has shown promise in protecting renal function after ischemia/reperfusion injury. Studies indicate that it can prevent damage induced by TGFβ1 in human proximal tubular epithelial cells by blocking hemichannel-mediated ATP release and restoring tight junction integrity . This protective effect is significant given the high incidence of acute kidney injury associated with surgical procedures and other medical conditions.
Cardiac Applications
This compound was previously evaluated for its potential to protect against cardiac reperfusion injuries in patients with acute myocardial infarction. However, results from a Phase II trial indicated no significant effect compared to placebo on myocardial salvage index, although preclinical studies had suggested beneficial effects . Despite this setback, the compound's anti-arrhythmic properties remain an area of interest for future research.
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
Danegaptide exerts its effects by enhancing gap junction conductance and coupling. It increases the amount of small molecules such as ions, metabolites, and secondary messengers passing from one cell to another. This mechanism is similar to its parent compound, rotigaptide, which is a synthetic antiarrhythmic peptide analogue . This compound specifically enhances connexin43 (Cx43) gap junction conductance, which plays a crucial role in its therapeutic effects .
Comparison with Similar Compounds
Cardiac Protection
Neuroprotection
- This compound: Reduces infarct volume by 40% in transient middle cerebral artery occlusion (tMCAO) models via enhanced astrocyte GJ coupling .
- AAP10: Limited evidence in neurological models.
Renal and Metabolic Effects
- Mirabegron (β3-AR agonist) : Synergizes with this compound to improve insulin sensitivity in adipose tissue .
Clinical Development
- This compound: Transitioned from cardiovascular to ophthalmology (Phase Ib/IIa trials for diabetic retinopathy; NCT05550685) due to null results in STEMI .
- Rotigaptide : Discontinued due to pharmacokinetic limitations .
Data Tables
Table 1. Preclinical Efficacy in Stroke Models
| Model | This compound Effect | Rotigaptide Effect | References |
|---|---|---|---|
| tMCAO (mice) | ↓ Infarct volume by 40% | Not tested | |
| pMCAO (mice) | No significant protection | Not tested |
Biological Activity
Danegaptide, also known as ZP1609, is a dipeptide compound that has garnered attention for its potential therapeutic effects in various conditions, particularly in the realms of chronic kidney disease (CKD) and diabetic retinopathy (DR). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical and clinical studies, and its implications for future therapies.
This compound functions primarily as a gap junction modulator and hemichannel blocker , particularly affecting connexin proteins. Its biological activity is characterized by several key actions:
- Inhibition of Hemichannel Activity : this compound has been shown to block hemichannel activity in human proximal tubular epithelial cells (hPTECs), preventing the release of ATP mediated by connexin43 (Cx43) during pathological conditions such as TGFβ1-induced injury .
- Restoration of Cell Cycle Proteins : The compound has demonstrated the ability to reverse changes in cell cycle proteins associated with cellular senescence and injury. For instance, it reduced the expression levels of p16 and p21, which are typically elevated in TGFβ1-treated cells .
- Protection Against Inflammation and Fibrosis : this compound mitigates the upregulation of extracellular matrix proteins and inflammatory markers induced by TGFβ1, suggesting a protective role against fibrosis in CKD .
Table 1: Summary of Preclinical Findings on this compound
In rodent models of ischemic stroke, this compound enhanced Cx43 gap junction coupling in astrocytes without affecting hemichannel activity, leading to a significant reduction in infarct volume post-reperfusion . This suggests its neuroprotective potential in stroke therapy.
Clinical Development
This compound is currently under clinical investigation for conditions such as diabetic retinopathy. A Phase 1b/2a trial is assessing its safety, tolerability, pharmacokinetics (PK), and early biological activity following oral administration in patients with diabetic macular edema (DME) . The drug aims to address critical pathological processes such as vascular leakage and cell death associated with DR.
Table 2: Overview of Clinical Trials Involving this compound
| Trial Phase | Condition | Objectives | Status |
|---|---|---|---|
| Phase 1b/2a | Diabetic Macular Edema | Evaluate safety, tolerability, PK, and biological activity after oral dosing. | Ongoing |
| Phase II | Diabetic Retinopathy | Assess efficacy in preventing vision loss due to macular edema. | Ongoing |
Case Studies
In a recent study involving hPTECs treated with TGFβ1, co-incubation with this compound not only restored normal levels of key proteins but also improved cellular integrity by enhancing tight junctions. These findings highlight the compound's potential utility in treating renal fibrosis associated with CKD .
Q & A
Q. What is the mechanistic basis of Danegaptide’s pharmacological activity in gap junction modulation?
this compound functions as a gap junction modifier, enhancing intercellular communication by stabilizing connexin-43 channels. Preclinical studies in diabetic retinopathy (DR) models demonstrate its role in reducing vascular leakage and apoptosis via improved endothelial cell coupling . Methodologically, researchers should employ in vitro assays (e.g., fluorescence recovery after photobleaching [FRAP]) to quantify gap junction permeability and validate findings in animal models (e.g., streptozotocin-induced diabetic rats) .
Q. How do pharmacokinetic properties of this compound influence dosing strategies in clinical research?
this compound exhibits rapid absorption and renal clearance, with a half-life of ~2–3 hours in humans. Phase 1 trials utilized dose-escalation designs (e.g., 5–50 mg oral doses) to establish safety and optimal plasma concentrations . Researchers should incorporate population pharmacokinetic modeling to account for inter-individual variability, particularly in patients with renal impairment .
Q. What experimental models are most appropriate for studying this compound’s efficacy in diabetic complications?
Key models include:
- In vitro : High-glucose-treated retinal endothelial cells to assess vascular permeability .
- In vivo : Rodent models of ischemia/reperfusion injury (e.g., coronary or renal artery occlusion) to evaluate cytoprotection .
- Clinical : Phase 1b/2a trials in diabetic macular edema (DME) patients using optical coherence tomography (OCT) to quantify edema reduction .
Advanced Research Questions
Q. How can contradictory efficacy data across disease models be resolved?
Example: this compound reduced infarct size in preclinical myocardial ischemia models but showed no significant benefit in a Phase 2 STEMI trial .
- Analytical approach : Compare dosing windows (preclinical: pre-ischemia administration vs. clinical: post-reperfusion), and assess biomarker sensitivity (e.g., cardiac MRI vs. serum troponin) .
- Experimental redesign : Use human-induced pluripotent stem cell-derived cardiomyocytes to bridge interspecies differences in connexin-43 expression .
Q. What methodologies address translational challenges in this compound research?
- Interspecies variability : Conduct parallel studies in animal models and human tissues (e.g., donor retinal explants) to validate target engagement .
- Clinical endpoints : Use quantitative endpoints like the Diabetic Retinopathy Severity Scale (DRSS) in trials, as qualitative endpoints (e.g., symptom relief) lack sensitivity .
Q. How should researchers analyze conflicting data on this compound’s renal protective effects?
A 2016 study found no improvement in kidney function after ischemia/reperfusion injury in pigs , while preclinical DR models show vascular stabilization .
- Methodological reconciliation : Evaluate model relevance (e.g., acute vs. chronic injury) and tissue-specific connexin isoforms.
- Data triangulation : Combine transcriptomic analysis (e.g., RNA-seq of renal tissues) with functional assays (e.g., glomerular filtration rate measurements) .
Methodological Guidance for Data Interpretation
Q. What statistical frameworks are optimal for analyzing this compound’s dose-response relationships?
- Use mixed-effects models to account for repeated measures in longitudinal studies (e.g., OCT-measured retinal thickness over time) .
- For small-sample preclinical data, apply Bayesian hierarchical models to estimate effect sizes with greater precision .
Q. How can researchers mitigate bias in this compound clinical trials?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
